N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H12F3N5O2S and its molecular weight is 371.34. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a triazole ring and a benzothiazole ring . Triazole derivatives have been found to bind with high affinity to multiple receptors , and benzothiazole derivatives have been reported with a variety of biological activities . .
Mode of action
Triazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Benzothiazole derivatives have also been reported with a variety of biological activities .
Biological Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound’s biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring and a triazole moiety, which are known for their significant biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets. Its molecular formula is C13H12F3N5O2S with a molecular weight of approximately 367.33 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains, including drug-resistant organisms. The presence of the trifluoromethyl group may further enhance this activity by increasing the compound's hydrophobicity, allowing better membrane penetration .
Anticancer Potential
This compound has been evaluated for its anticancer properties. Studies have demonstrated that modifications in the thiazole and triazole structures can lead to significant cytotoxic activity against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against different cancer types .
The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For example, triazole derivatives have been identified as potent inhibitors of certain enzymes involved in cellular processes such as proliferation and apoptosis. Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with their targets .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Triazole Ring : The initial step often includes the reaction of suitable precursors to form the triazole structure.
- Coupling Reaction : The synthesized triazole is then coupled with a benzo[d]thiazole derivative to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the resulting compound.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that both the thiazole and triazole moieties are crucial for biological activity. Modifications at specific positions on these rings can significantly alter potency. For instance:
- Substituents on the Thiazole Ring : Methyl or halogen substitutions can enhance activity against certain cancer cell lines.
- Triazole Variants : Different substituents on the triazole ring influence antibacterial efficacy and selectivity against specific pathogens .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Anticancer Activity : A study highlighted a series of thiazole derivatives showing promising results against A431 and Jurkat cell lines with IC50 values lower than standard treatments like doxorubicin .
- Antimicrobial Efficacy : Another investigation demonstrated that triazolo-thiadiazoles exhibited potent activity against Gram-positive bacteria, outperforming standard antibiotics like ampicillin .
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O2S/c1-21-12(14(15,16)17)20-22(13(21)24)7-6-18-10(23)11-19-8-4-2-3-5-9(8)25-11/h2-5H,6-7H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOKZLPQXDXDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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